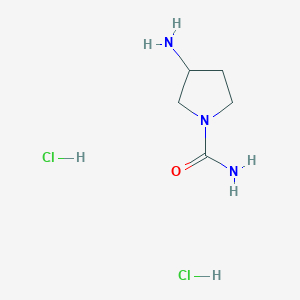

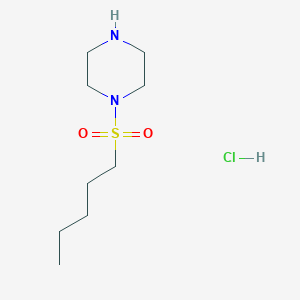

![molecular formula C7H12N2O B1525058 [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine CAS No. 1133256-84-4](/img/structure/B1525058.png)

[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine

説明

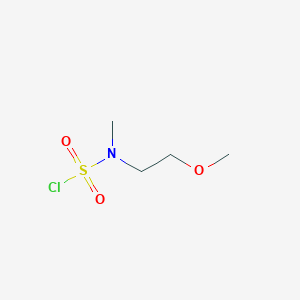

“[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” is a chemical compound with the IUPAC name (5-isopropyl-1,3-oxazol-2-yl)methanamine . It has a molecular weight of 140.19 . The compound is typically stored at -10 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The molecular structure of “[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” can be represented by the InChI code: 1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

“[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” is an oil-like substance . It has a molecular weight of 140.19 . The compound is typically stored at -10 degrees Celsius .科学的研究の応用

Neurodegenerative Disease Treatment

This compound is a derivative of propargylamines, which are known for their pharmaceutical properties in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . The propargyl moiety, in particular, is crucial for the neuroprotective effects, independent of monoamine oxidase-B (MAO-B) inhibition. It stabilizes mitochondrial membranes and reduces oxidative stress, which is beneficial in symptomatic and neuroprotective treatments .

Synthesis of Propargylamines

The compound can be used in the solvent-free synthesis of propargylamines, a class of compounds with a wide range of pharmaceutical applications. The synthesis process involves A3 and KA2 coupling reactions, which are significant for green chemistry due to the absence of solvents .

Antiapoptotic Applications

Derivatives of this compound, such as selegiline, have demonstrated antiapoptotic functions. This makes them valuable for the treatment of neurodegenerative diseases, where the prevention of programmed cell death is a therapeutic goal .

Diabetes and Cardiovascular Complications

As a monoamine oxidase inhibitor, this compound’s derivatives have been used in treating type 1 diabetes and associated cardiovascular complications. The inhibition of MAO-B plays a role in these therapeutic effects .

Cancer Treatment

The compound has shown potential in cancer treatment due to its inhibitory properties against lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1). When used alongside chemotherapeutic agents, it enhances the inhibition of LSD-1, leading to induced senescence and growth inhibition in cancer cells .

Organic Optoelectronic Devices

Oxadiazole derivatives, which are structurally related to the compound , have been used as electron-transporting materials and hole blockers in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). These applications take advantage of the electron deficiency and high photoluminescence quantum yield of oxadiazoles .

Polymer Modification

The compound can be involved in post-polymer modification processes. Specific carboxylic acid pendant polymers can be modified using oxadiazole amines, which effectively tunes the dielectric properties of the resulting polymers for specialized applications .

Optical Nonlinearity Studies

A series of oxadiazoles, which are related to the compound, have been tested for their optical nonlinearity. By adjusting the electronic properties, researchers can study the origin of nonlinearity in the molecules, which is essential for developing advanced optical materials .

Safety and Hazards

The safety information for “[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

(5-propan-2-yl-1,3-oxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQPSAHNRDTZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

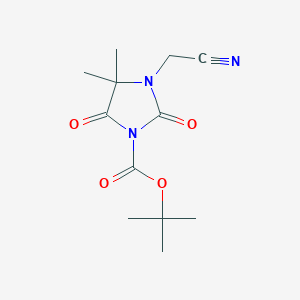

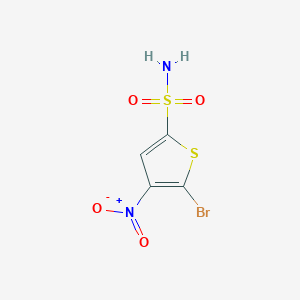

![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)

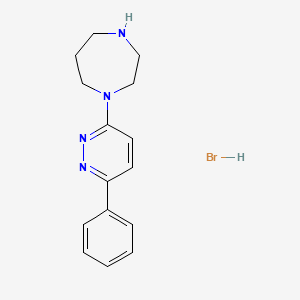

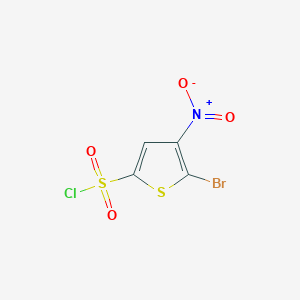

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)

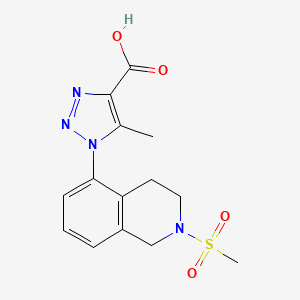

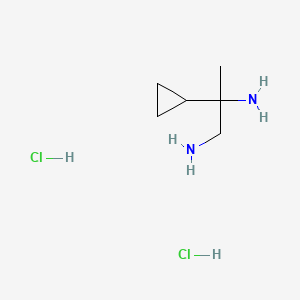

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)

![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)